molecular formula C24H23NO5S B12204080 diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B12204080
M. Wt: 437.5 g/mol
InChI Key: OQLSDRLSZARLDT-BUHFOSPRSA-N
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Description

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a naphthyl group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid groups on the thiophene ring are esterified using ethanol and a strong acid catalyst to form the diethyl ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group and ester functionalities can play a role in binding interactions and the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate

Uniqueness

Diethyl 3-methyl-5-{[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H23NO5S/c1-4-29-23(27)20-15(3)21(24(28)30-5-2)31-22(20)25-19(26)14-13-17-11-8-10-16-9-6-7-12-18(16)17/h6-14H,4-5H2,1-3H3,(H,25,26)/b14-13+

InChI Key

OQLSDRLSZARLDT-BUHFOSPRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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